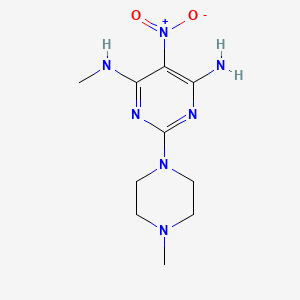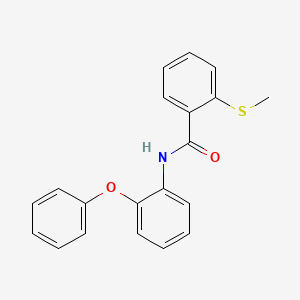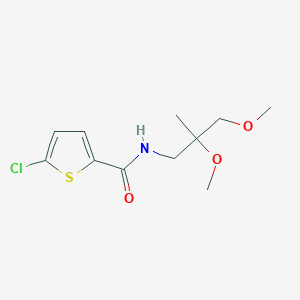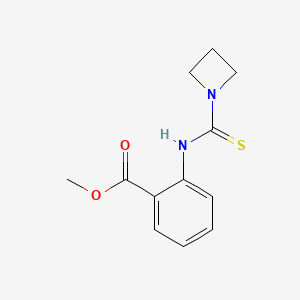![molecular formula C20H19N5O2S B2649270 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 781620-34-6](/img/structure/B2649270.png)
2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic molecule that contains several functional groups including an ethoxyphenyl group, an indole group, a 1,2,4-triazole group, and an acetamide group . The presence of these groups suggests that the compound could have interesting biological activities.
Synthesis Analysis
While the specific synthesis of this compound is not available in the literature, compounds with similar structures are often synthesized through multi-step organic reactions involving nucleophilic substitutions, condensations, and cyclizations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the acetamide group could undergo hydrolysis, the sulfanyl group could participate in redox reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic and heterocyclic rings would likely make the compound relatively non-polar and insoluble in water. The compound could also exhibit fluorescence due to the presence of the aromatic rings .Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
- A study focused on the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, highlighting the significance of the 1,2,4-triazole ring system due to its wide range of pharmaceutical activities. These compounds were evaluated for their antimicrobial properties, indicating the importance of such derivatives in developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).
Anticancer Evaluation
- Research into 4-arylsulfonyl-1,3-oxazoles, including compounds with structural similarities, evaluated their anticancer activities against various cancer cell lines. This work underscores the potential of such compounds in cancer research and therapy (Zyabrev et al., 2022).
Antiviral and Virucidal Activity
- The synthesis and evaluation of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives for their antiviral and virucidal activities highlight the ongoing search for effective treatments against viruses. Some derivatives showed potential in reducing viral replication, illustrating the importance of such studies in addressing viral diseases (Wujec et al., 2011).
Antimicrobial Agents
- Another study synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to assess their antimicrobial activity. This research contributes to the development of new antimicrobial agents, demonstrating the broader impact of such compounds in combating bacterial and fungal infections (Baviskar et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-2-27-14-9-7-13(8-10-14)25-19(23-24-20(25)28-12-18(21)26)16-11-22-17-6-4-3-5-15(16)17/h3-11,22H,2,12H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUFFBSWPQQCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-4-[2-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2649188.png)







![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2649207.png)


![ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2649210.png)
